[(4-Butoxy-3-methylphenyl)sulfonyl]dimethylamine
Description
Properties
IUPAC Name |
4-butoxy-N,N,3-trimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-5-6-9-17-13-8-7-12(10-11(13)2)18(15,16)14(3)4/h7-8,10H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUPXKCUFGFHRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of 4-Butoxy-3-methylphenol
The most frequently cited route begins with 4-butoxy-3-methylphenol (4 ), which undergoes sulfonation followed by chlorination. As detailed in patent US10544107B2, treatment with chlorosulfonic acid at -10°C to 0°C achieves regioselective sulfonation at the para position relative to the hydroxyl group, yielding 4-butoxy-3-methylbenzenesulfonic acid (5 ). Subsequent reaction with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to sulfonyl chloride 2 in 82–89% yield.
Critical Parameters :
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Temperature Control : Maintaining subzero temperatures during sulfonation prevents polysulfonation and decomposition.
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Solvent Selection : Dichloromethane (CH₂Cl₂) proves optimal for facilitating reagent mixing while stabilizing reactive intermediates.
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Workup Protocol : Sequential washing with ice-cold brine and sodium bicarbonate ensures removal of residual acids without hydrolyzing the sulfonyl chloride.
Diazotization and Sulfur Dioxide Insertion
An alternative method adapted from PMC9823373 involves diazotization of 4-butoxy-3-methylaniline (6 ) followed by reaction with sulfur dioxide (SO₂) in the presence of copper(I) chloride. This pathway, though less common, offers advantages in substrates where phenolic starting materials are inaccessible. The diazonium salt intermediate (7 ) reacts with SO₂ in acetic acid/toluene mixtures at 0°C, affording sulfonyl chloride 2 in 75% yield after purification.
Limitations :
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Requires stringent exclusion of moisture to prevent diazonium salt hydrolysis.
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Lower regioselectivity compared to direct sulfonation, necessitating chromatographic separation of ortho/para isomers.
Coupling of Sulfonyl Chloride with Dimethylamine
Classical Amine Alkylation
Reaction of sulfonyl chloride 2 with dimethylamine (3 ) in anhydrous tetrahydrofuran (THF) or acetonitrile represents the most straightforward route to 1 . As demonstrated in US5773659A, employing a 2:1 molar excess of dimethylamine ensures complete conversion, with pyridine or triethylamine serving as acid scavengers to neutralize HCl byproducts. The reaction typically proceeds at 0–25°C for 4–6 hours, yielding 1 in 85–92% purity after aqueous workup.
Optimization Insights :
Catalytic Amination Strategies
Emerging methodologies explored in ACS Chem. Rev. employ transition-metal catalysts to facilitate sulfonamide formation under milder conditions. For example, a Rh(I)/Josiphos catalyst system enables coupling of 2 with dimethylamine at 50°C in toluene, achieving 88% yield with 99% atom economy. While currently limited to laboratory-scale applications, such approaches show promise for reducing stoichiometric waste and enhancing functional group tolerance.
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR analysis of 1 reveals distinct signals for the dimethylamino group (δ 2.85 ppm, singlet, 6H) and butoxy chain protons (δ 0.95–1.55 ppm, multiplet). Mass spectrometry (EI-MS) typically displays a molecular ion peak at m/z 285 [M]⁺, consistent with the molecular formula C₁₃H₂₁NO₃S.
Purity Assessment
High-performance liquid chromatography (HPLC) methods utilizing C18 reverse-phase columns and acetonitrile/water gradients (70:30 to 95:5 over 20 minutes) achieve baseline separation of 1 from residual starting materials, with purity exceeding 98% in optimized batches.
Comparative Evaluation of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
[(4-Butoxy-3-methylphenyl)sulfonyl]dimethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The butoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
[(4-Butoxy-3-methylphenyl)sulfonyl]dimethylamine has shown potential as a pharmaceutical intermediate in the synthesis of various biologically active compounds. Its sulfonamide group is significant for developing drugs targeting specific biological pathways.
- Anticancer Activity : Research indicates that sulfonamide derivatives exhibit promising antitumor properties. A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation effectively, suggesting that this compound might possess similar activities .
- Enzyme Inhibition : Compounds containing sulfonamide moieties have been investigated for their ability to inhibit enzymes related to diseases such as Alzheimer's. The inhibition of acetylcholinesterase and butyrylcholinesterase has been documented, indicating potential therapeutic applications in neurodegenerative disorders .
Agricultural Applications
Pesticidal Properties
The compound's structural characteristics may contribute to its efficacy as a pesticide or herbicide. Sulfonamides are known for their antimicrobial properties, which can be beneficial in agricultural settings.
- Fungicidal Activity : Certain derivatives of sulfonamides have demonstrated fungicidal properties, making them candidates for agricultural fungicides. The application of this compound could enhance crop protection against fungal pathogens.
Materials Science
Polymer Chemistry
In materials science, this compound can serve as a functional additive in polymer formulations.
- Stabilizers in Coatings : Its incorporation into coatings may improve the durability and performance of materials used in construction and automotive industries. The compound can act as a stabilizer against environmental degradation, enhancing the lifespan of products .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, enzyme inhibitors | Targeted therapy for cancer and neurodegeneration |
| Agriculture | Pesticides, fungicides | Enhanced crop protection |
| Materials Science | Additives in coatings | Improved durability and environmental resistance |
Case Studies
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Antitumor Activity Study
A study focusing on sulfonamide derivatives revealed that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. This highlights the potential of this compound in developing new anticancer therapies . -
Enzyme Inhibition Research
Research conducted on sulfonamide derivatives demonstrated their effectiveness in inhibiting acetylcholinesterase activity. This suggests that this compound could be explored further for its neuroprotective effects in Alzheimer's disease models .
Mechanism of Action
The mechanism of action of [(4-Butoxy-3-methylphenyl)sulfonyl]dimethylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The butoxy and methyl groups may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares [(4-Butoxy-3-methylphenyl)sulfonyl]dimethylamine with structurally or functionally related sulfonamide compounds, focusing on synthesis, substituent effects, and biological relevance.
Functional and Pharmacological Differences
- COX-2 Inhibition : The ferrocenyl-sulfonyl compound () exhibits COX-2 inhibition due to its methyl sulfonyl pharmacophore, a feature absent in the target compound .
- Anticancer Potential: Ferrocene-containing derivatives () demonstrate cytotoxicity via redox cycling, whereas the target compound’s butoxy group may prioritize membrane permeability over redox activity .
- Therapeutic Scope : Sulfonylureas () are clinically validated antidiabetics, whereas dimethylamine-sulfonyl derivatives (e.g., compound 5 in ) are underexplored in therapeutic contexts .
Biological Activity
[(4-Butoxy-3-methylphenyl)sulfonyl]dimethylamine is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This compound's structure, featuring a butoxy group and a dimethylamine moiety, suggests possible interactions with biological macromolecules, which could lead to various pharmacological effects.
Chemical Structure and Properties
The compound's chemical formula is and it possesses distinct functional groups that may influence its biological activity. The sulfonyl group is known for its ability to interact with nucleophilic sites on proteins, potentially affecting enzyme activity.
Biological Activity Overview
Research has indicated that sulfonamide derivatives can exhibit a range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. The specific compound this compound has been studied for its interactions with various biological targets.
The mechanism of action for this compound primarily involves:
- Inhibition of Enzymatic Activity : The sulfonyl group can form strong interactions with nucleophilic residues in enzymes, leading to inhibition.
- Lipophilicity Enhancement : The butoxy group increases the compound's lipophilicity, facilitating cellular uptake and bioavailability.
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of various sulfonamide derivatives, including the target compound. Results indicated moderate antibacterial activity against both gram-positive and gram-negative bacteria, suggesting potential for development as an antibiotic agent.
- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that this compound exhibited selective toxicity towards certain cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Moderate activity against bacteria | |
| Cytotoxic | Selective toxicity in cancer cells | |
| Enzyme Inhibition | Inhibition of target enzymes |
Safety and Toxicology
Safety assessments have shown that this compound has an oral LD50 greater than 2000 mg/kg in animal models, indicating low acute toxicity. Moreover, it has been classified as non-irritating to skin and eyes based on standard tests.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [(4-Butoxy-3-methylphenyl)sulfonyl]dimethylamine, and how can byproduct formation be minimized?
- Methodological Answer : The compound can be synthesized via sulfonylation, where a sulfonyl chloride intermediate reacts with dimethylamine. To minimize the formation of dimethylsulfonamide byproducts (e.g., from residual dimethylamine), catalytic dimethylformamide (DMF) should be carefully controlled. Evidence shows that reducing DMF volume from 15 mL to 5 mL decreases byproduct yield by 1–5% . Optimize reaction conditions (e.g., stoichiometry, temperature) and employ purification techniques like column chromatography or recrystallization to isolate the target compound.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. Key markers include:
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), butoxy group protons (δ 0.9–1.7 ppm for CH₃ and CH₂ groups), and dimethylamine protons (δ 2.8–3.1 ppm as a singlet).
- ¹³C NMR : Sulfonyl group carbons (δ ~110–120 ppm) and quaternary carbons in the aromatic ring (δ ~125–140 ppm) .
- FT-IR : Strong S=O stretching vibrations near 1350–1150 cm⁻¹ and N–H bending (if unreacted amine is present) .
Q. What safety protocols are essential when handling dimethylamine derivatives during synthesis?
- Methodological Answer :
- Store dimethylamine in tightly sealed containers in cool, ventilated areas away from heat sources .
- Use grounded metal containers and non-sparking tools during transfers to prevent static ignition .
- Conduct reactions in fume hoods with proper personal protective equipment (PPE: gloves, goggles, lab coats) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the sulfonyl group in this compound under varying reaction conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electronic environment of the sulfonyl group. Key parameters include:
- Electrophilicity : Calculate partial charges and Fukui indices to identify reactive sites.
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions.
- Transition State Analysis : Identify energy barriers for reactions (e.g., nucleophilic substitutions) .
Q. What strategies resolve contradictions in crystallographic data during structural determination of this compound?
- Methodological Answer : For ambiguous crystallographic data (e.g., twinning or weak diffraction), employ SHELXL for refinement. Key steps include:
- Twinning Correction : Use the TWIN/BASF commands in SHELXL to model twin domains .
- High-Resolution Data : Refine anisotropic displacement parameters and validate with R-factor convergence tests .
- Validation Tools : Cross-check with PLATON or CCDC Mercury to resolve steric clashes or missing electron density .
Q. How does the pH environment influence the stability of this compound, and what experimental approaches measure this?
- Methodological Answer :
- Stability Assay : Incubate the compound in buffers of varying pH (2–12) and monitor degradation via HPLC or LC-MS. Dimethylamine derivatives are sensitive to acidic hydrolysis; quantify residual compound over time .
- pH-Dependent Solubility : Use potentiometric titration or methylamine distribution methods to measure intracellular/extracellular pH gradients affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
